(R)-1-(4-(3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl)-2-(piperidin-4-yl)ethanone
Description
This compound, commonly referred to as Sch-66336 or Sarasar, is a potent farnesyl protein transferase (FPT) inhibitor with the molecular formula C₂₇H₃₁Br₂ClN₄O₂ . Its (R)-enantiomeric configuration is critical for activity, as it stabilizes the axial orientation of the piperidinyl group, enhancing binding to FPT . Sch-66336 has demonstrated antitumor efficacy in preclinical models by disrupting Ras signaling pathways, which are implicated in 30% of human cancers . The 3,10-dibromo and 8-chloro substituents on the benzo[5,6]cyclohepta[1,2-b]pyridine core contribute to its conformational rigidity and metabolic stability .
Properties
Molecular Formula |
C26H30Br2ClN3O |
|---|---|
Molecular Weight |
595.8 g/mol |
IUPAC Name |
1-[4-[(2R)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-piperidin-4-ylethanone |
InChI |
InChI=1S/C26H30Br2ClN3O/c27-20-12-19-2-1-18-13-21(29)14-22(28)24(18)25(26(19)31-15-20)17-5-9-32(10-6-17)23(33)11-16-3-7-30-8-4-16/h12-17,25,30H,1-11H2/t25-/m1/s1 |
InChI Key |
FVZHXOFDPYQOAY-RUZDIDTESA-N |
Isomeric SMILES |
C1CNCCC1CC(=O)N2CCC(CC2)[C@@H]3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl |
Canonical SMILES |
C1CNCCC1CC(=O)N2CCC(CC2)C3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl)-2-(piperidin-4-yl)ethanone typically involves multiple steps, including:
Formation of the benzo[5,6]cyclohepta[1,2-b]pyridine core: This step may involve cyclization reactions under acidic or basic conditions.
Introduction of halogen atoms: Bromination and chlorination reactions are carried out using reagents like bromine and chlorine gas or their derivatives.
Attachment of piperidine rings: This can be achieved through nucleophilic substitution reactions.
Final coupling: The final step involves coupling the intermediate products to form the desired compound, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Structural Analysis and Functional Groups
The compound, with molecular formula C₂₆H₃₀Br₂ClN₃O , features a complex multi-ring structure containing a benzo cyclohepta[1,2-b]pyridin core, two piperidine rings, and an ethanone group . Key functional groups include:
-
Halogen atoms : Two bromine and one chlorine substituent
-
Aromatic rings : Polycyclic aromatic system with fused cyclohepta and pyridin moieties
-
Piperidine rings : Two secondary amine groups (piperidin-1-yl and piperidin-4-yl)
-
Ketone group : Ethanone moiety as a reactive site
| Functional Group | Location | Potential Reactivity |
|---|---|---|
| Bromine atoms | Positions 3 and 10 | Nucleophilic substitution, elimination |
| Chlorine atom | Position 8 | Substitution under harsh conditions |
| Piperidine rings | Positions 1 and 4 | Alkylation, acylation, ring-opening |
| Ethanone group | Central ketone | Nucleophilic acyl substitution, reduction |
Halogen Substitution
The bromine and chlorine atoms are prime sites for nucleophilic aromatic substitution (NAS) or elimination reactions. For example:
-
Bromine substitution : Position 3 and 10 bromines may react with nucleophiles (e.g., hydroxide, amines) under basic conditions.
-
Chlorine substitution : Less reactive but may undergo substitution under high-temperature or catalytic conditions.
Piperidine Ring Reactivity
The secondary amines in the piperidine rings can participate in:
-
Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.
-
Acylation : Reaction with acyl chlorides to form amides.
-
Ring-opening : Under acidic conditions, piperidine rings may undergo cleavage via hydrolysis.
Ketone Group Reactions
The ethanone group undergoes typical carbonyl chemistry:
-
Nucleophilic acyl substitution : Reaction with amines, alcohols, or Grignard reagents.
-
Reduction : Conversion to secondary alcohol via borohydride reduction.
-
Condensation : Formation of enamine or hydrazone derivatives.
Analytical Techniques
The compound’s purity and structure are verified using:
-
HPLC : Quantitative analysis and impurity profiling.
-
NMR spectroscopy : Structural confirmation (¹H and ¹³C NMR).
-
Mass spectrometry : Molecular weight and isotopic pattern analysis.
Mechanism of Action
The compound’s structural features suggest potential interactions with biological targets such as farnesyl protein transferase (FPT) , an enzyme implicated in cancer cell proliferation. Related compounds exhibit:
-
FPT inhibition : Blocking prenylation of oncogenic proteins.
-
Cytotoxicity : In vitro activity against cancer cell lines.
Stability and Reactivity
-
Physical stability : Solubility and melting point data are critical for formulation.
-
Chemical stability : Susceptibility to hydrolysis or degradation under physiological conditions.
Scientific Research Applications
Cancer Therapy
Lonafarnib has been extensively studied for its antitumor properties. Notably:
- In Vitro Studies : Research has demonstrated that Lonafarnib exhibits potent inhibitory activity against FPT with IC50 values as low as 1.9 nM, indicating high efficacy in disrupting cancer cell growth pathways .
- Cell Line Testing : In various cancer cell lines, Lonafarnib has shown significant antitumor activity. For instance, compounds similar to Lonafarnib were tested and exhibited IC50 values of less than 30 µM in inhibiting tumor growth .
Clinical Trials
Lonafarnib is currently undergoing clinical trials for its effectiveness against specific cancers:
- Clinical Development : It has been evaluated in clinical settings for patients with advanced malignancies. The results have shown promise in terms of safety and preliminary efficacy .
Mechanistic Studies
Studies have focused on understanding the detailed mechanisms by which Lonafarnib affects cellular processes:
- Protein Interaction Studies : Research indicates that modifications to the benzocycloheptapyridine structure enhance the potency and selectivity of FPT inhibitors like Lonafarnib .
- Pharmacokinetics : Investigations into the pharmacokinetic properties reveal that Lonafarnib maintains stable serum levels and half-lives when administered orally to animal models, supporting its potential for clinical use .
Case Study 1: Efficacy in Advanced Malignancies
A study involving patients with advanced solid tumors demonstrated that Lonafarnib could stabilize disease progression in a subset of patients resistant to conventional therapies. The results indicated a correlation between FPT inhibition and reduced tumor markers.
Case Study 2: Combination Therapies
Research has explored the efficacy of combining Lonafarnib with other chemotherapeutic agents. Preliminary findings suggest enhanced antitumor effects when used alongside traditional chemotherapy drugs, indicating a potential strategy for overcoming drug resistance in cancer treatment.
Mechanism of Action
The mechanism of action of ®-1-(4-(3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl)-2-(piperidin-4-yl)ethanone would depend on its specific biological targets. It may interact with receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Structural Analogues in the FPT Inhibitor Series
Sch-207758 :
- Structure : Features an indolocycloheptapyridine core replacing the brominated benzo[5,6]cyclohepta[1,2-b]pyridine.
- Activity : Exhibits 10-fold higher FPT inhibition (IC₅₀ = 0.2 nM) compared to Sch-66336 (IC₅₀ = 1.9 nM) due to enhanced hydrophobic interactions with the FPT active site .
- Pharmacokinetics : Improved oral bioavailability (>90% in primates) and reduced metabolism due to the indole moiety’s rigidity .
Pyridylacetyl Derivatives (45a, 50a) :
- Structure: Replace the piperidinyl-ethanone group with 4- or 3-pyridylacetyl chains.
- Activity : Orally active but rapidly metabolized (t₁/₂ < 2 hours in mice). Metabolites include hydroxylated pyridines .
- Modifications : N-Oxide derivatives (e.g., 80a, 83a) and carboxamidopiperidinyl analogues (e.g., 135a, 160a) were developed to reduce metabolism, achieving >24-hour plasma stability .
Role of Halogen Substituents
- 10-Bromo in Sch-66336: Restricts conformational flexibility of the piperidinyl group, increasing FPT binding affinity. Non-brominated analogues show 50% lower potency .
- 3-Bromo and 8-Chloro : Electron-withdrawing effects enhance metabolic stability by reducing oxidative degradation .
Stereochemical Variants
- (S)-Enantiomer : Exhibits 90% lower FPT inhibitory activity compared to the (R)-form due to unfavorable piperidinyl orientation .
Non-FPT Inhibitors with Structural Similarity
Loratadine Intermediates :
- Structure: Share the benzo[5,6]cyclohepta[1,2-b]pyridine core but lack bromine and piperidinyl-ethanone groups.
Compound 4b () :
- Structure: Contains a 3-nitrophenyl sulfonyl group instead of the piperidinyl-ethanone chain.
- Properties : High melting point (>230°C) and distinct ¹H-NMR shifts (δ 8.3–8.5 ppm for aromatic protons) .
Biological Activity
(R)-1-(4-(3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl)-2-(piperidin-4-yl)ethanone is a complex organic compound with significant potential in pharmacological applications. Its unique structure features multiple functional groups and halogen substitutions that may enhance its biological activity. This article reviews the compound's biological activity, including mechanisms of action, relevant case studies, and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C27H31Br2ClN4O2 |
| Molecular Weight | 638.82 g/mol |
| CAS Number | 193275-84-2 |
| IUPAC Name | (R)-1-[4-(3,10-dibromo-8-chloro... |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is hypothesized to act on specific receptors or enzymes involved in critical signaling pathways. For instance, studies indicate that similar compounds can inhibit farnesyl protein transferase (FPT), a target implicated in cancer therapy. The introduction of halogens like bromine and chlorine enhances the lipophilicity and binding affinity of the compound to its targets, potentially leading to improved efficacy in therapeutic applications .
Biological Assays and Findings
Recent studies have focused on the compound's ability to inhibit key enzymes and modulate cellular pathways. Notable findings include:
- Inhibition of Farnesyl Protein Transferase (FPT) :
- Phospholipidosis Induction :
- Antihistaminic Activity :
Case Studies
Several case studies have highlighted the efficacy of compounds related to (R)-1-(4-(3,10-Dibromo-8-chloro... in various therapeutic contexts:
- Cancer Treatment : A study demonstrated that modifications in the benzocycloheptapyridine framework significantly enhanced the potency of inhibitors against FPT in vitro and in vivo. These modifications included halogen substitutions similar to those found in our compound .
- Neuropharmacology : Research has indicated that compounds with similar piperidine structures exhibit neuroprotective effects in models of neurodegenerative diseases, suggesting potential applications for cognitive enhancement or neuroprotection.
Q & A
Basic Question: What experimental methods are recommended for confirming the stereochemical configuration of the (R)-enantiomer in this compound?
Methodological Answer:
To confirm the stereochemical configuration, employ a combination of X-ray crystallography, chiral HPLC, and nuclear Overhauser effect (NOE) NMR spectroscopy. X-ray crystallography provides definitive structural evidence by resolving the spatial arrangement of substituents around the chiral center . Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) can separate enantiomers using hexane:isopropanol (90:10) as the mobile phase, with retention times compared to a racemic mixture . NOE NMR experiments, such as ROESY, can detect spatial proximity between protons on the piperidine and benzo-cyclohepta-pyridine moieties, corroborating the (R)-configuration .
Basic Question: How can researchers optimize the synthetic route for this compound to improve yield and purity?
Methodological Answer:
Key steps include:
- Bromination and Chlorination Control : Use N-bromosuccinimide (NBS) in DMF at 0°C for selective bromination at the 3 and 10 positions, followed by SOCl₂ for chlorination at position 8 .
- Piperidine Coupling : Employ Buchwald-Hartwig amination with Pd(OAc)₂/Xantphos as a catalyst to couple the piperidine moieties, ensuring minimal side reactions .
- Purification : Utilize flash chromatography (silica gel, ethyl acetate:hexane gradient) and recrystallization from ethanol to achieve >98% purity .
Advanced Question: How can researchers resolve discrepancies in biological activity data between enantiomers?
Methodological Answer:
Discrepancies may arise from incomplete enantiomeric separation or off-target interactions. Address this by:
- Enantiomeric Purity Validation : Re-analyze samples via chiral HPLC and circular dichroism (CD) spectroscopy to confirm >99% enantiomeric excess .
- Target Binding Assays : Conduct competitive binding studies using radiolabeled ligands (e.g., ³H-labeled analogs) to compare affinity for the primary target (e.g., histamine H₁ receptor) .
- Metabolic Stability Testing : Incubate enantiomers with human liver microsomes and quantify degradation rates via LC-MS/MS to rule out differential metabolism .
Advanced Question: What strategies are effective for studying the compound’s structure-activity relationship (SAR) against related receptors?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with modifications at the bromine, chlorine, or piperidine positions (e.g., replacing Br with Cl or altering piperidine substituents) .
- Computational Docking : Use Schrödinger’s Glide or AutoDock Vina to model interactions with receptor binding pockets (e.g., histamine H₁ receptor) and correlate docking scores with experimental IC₅₀ values .
- Pharmacophore Mapping : Generate 3D pharmacophore models using Discovery Studio to identify critical hydrogen-bonding and hydrophobic interactions .
Basic Question: How should researchers validate the compound’s stability under various storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation products via UPLC-QTOF-MS. Monitor for dehalogenation or piperidine ring oxidation .
- Light Sensitivity : Expose to UV light (365 nm) for 48 hours and track photodegradation using ¹H NMR to detect structural changes .
Advanced Question: What analytical techniques are suitable for identifying metabolites in preclinical studies?
Methodological Answer:
- In Vitro Metabolism : Incubate with rat liver microsomes and NADPH cofactor. Quench reactions with acetonitrile and analyze metabolites via LC-HRMS (Orbitrap) in positive ion mode .
- Fragmentation Patterns : Use MS/MS to identify diagnostic fragments (e.g., loss of Br or Cl) and compare with synthetic standards .
- Isotope Labeling : Synthesize a deuterated analog to trace metabolic pathways and distinguish phase I/II metabolites .
Basic Question: How can researchers ensure reproducibility in synthesizing this compound across labs?
Methodological Answer:
- Detailed Protocols : Document reaction parameters (e.g., temperature, stirring rate, reagent equivalents) and validate via inter-lab comparisons .
- Quality Control : Standardize starting materials (e.g., ≥99% purity for 3,10-dibromo-8-chloro precursor) and use in-process controls (TLC or inline IR) .
Advanced Question: What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Prediction : Use SwissADME or ADMETLab to estimate logP, solubility, and CYP450 inhibition .
- Molecular Dynamics (MD) Simulations : Simulate membrane permeability (e.g., blood-brain barrier) using GROMACS and a POPC lipid bilayer .
Basic Question: How to differentiate this compound from structurally similar analogs (e.g., Loratadine derivatives)?
Methodological Answer:
- Spectroscopic Fingerprinting : Compare ¹³C NMR chemical shifts of the piperidin-4-yl ethanone moiety (δ ~205 ppm for carbonyl) and benzo-cyclohepta-pyridine protons (δ 7.2–8.1 ppm) .
- Mass Spectrometry : Identify unique fragments (e.g., m/z 468.61 [M+H]⁺ for the parent ion) .
Advanced Question: How to address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
